

# The Discovery and Development of BAY1161909: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

BAY1161909 is a potent and selective, orally bioavailable small molecule inhibitor of the serine/theronine kinase Monopolar Spindle 1 (Mps1).[1] Mps1 is a key regulator of the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures proper chromosome segregation during mitosis.[1] In many cancer cells, Mps1 is overexpressed, leading to aneuploidy and genomic instability, hallmarks of cancer. BAY1161909's mechanism of action involves the inhibition of Mps1 kinase activity, which abrogates the SAC, leading to severe chromosomal missegregation and ultimately, mitotic catastrophe and apoptotic cell death in cancer cells. This document provides an in-depth technical overview of the discovery, preclinical development, and early clinical evaluation of BAY1161909.

## **Discovery and Lead Optimization**

The journey to identify BAY1161909 began with high-throughput screening (HTS) of diverse chemical libraries to find inhibitors of Mps1 kinase. This effort led to the identification of two distinct chemical series: "triazolopyridines" and "imidazopyrazines". While the initial triazolopyridine hits displayed moderate potency, the imidazopyrazine series showed more than 10-fold higher potency but suffered from poor metabolic stability.

Extensive structure-activity relationship (SAR) studies were conducted to optimize the triazolopyridine scaffold. This involved chemical modifications to enhance potency, improve



pharmacokinetic properties, and increase selectivity. These efforts culminated in the identification of BAY1161909 as a clinical candidate, demonstrating a highly potent and selective profile.

## **Mechanism of Action**

BAY1161909 is an ATP-competitive inhibitor of Mps1 kinase. It binds to the ATP-binding pocket of the Mps1 kinase domain, preventing the phosphorylation of its downstream substrates. This inhibition of Mps1 activity leads to the inactivation of the spindle assembly checkpoint.

The SAC is a crucial surveillance mechanism that prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle. By inhibiting Mps1, BAY1161909 overrides this checkpoint, causing cells to prematurely exit mitosis with misaligned chromosomes. This results in severe aneuploidy and the induction of apoptotic cell death.

## **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: Mechanism of action of BAY1161909 on the Mps1 signaling pathway.

# Preclinical Pharmacology In Vitro Potency and Selectivity

BAY1161909 demonstrates potent inhibition of Mps1 kinase with a high degree of selectivity against a broad panel of other kinases.



| Kinase                          | IC50 (nM)                           |
|---------------------------------|-------------------------------------|
| Mps1                            | < 1[2]                              |
| JNK2                            | > 50% inhibition at 1 μM            |
| JNK3                            | > 50% inhibition at 1 μM            |
| Other kinases in a panel of 230 | No significant inhibition at 100 nM |

## **Cellular Activity**

In cellular assays, BAY1161909 effectively inhibits the proliferation of various cancer cell lines, including those derived from breast, lung, and colon cancers. It has been shown to induce mitotic arrest followed by cell death.

| Cell Line                      | Cancer Type     | IC50 (nM)    |
|--------------------------------|-----------------|--------------|
| HeLa                           | Cervical Cancer | < 400[2]     |
| Various other tumor cell lines | Multiple        | nmol/L range |

## In Vivo Efficacy

In preclinical xenograft models, BAY1161909 as a single agent showed moderate tumor growth inhibition. However, when combined with the microtubule-stabilizing agent paclitaxel, a strong synergistic anti-tumor effect was observed. This combination therapy was effective in a broad range of xenograft models, including those with intrinsic or acquired resistance to paclitaxel.

| Xenograft Model | Treatment               | Tumor Growth Inhibition   |
|-----------------|-------------------------|---------------------------|
| Various         | BAY1161909 monotherapy  | Moderate                  |
| Various         | BAY1161909 + Paclitaxel | Strong synergistic effect |

### **Pharmacokinetics**

Pharmacokinetic studies in preclinical species demonstrated that BAY1161909 has properties suitable for oral administration.



| Species        | Administration          | Key Pharmacokinetic<br>Parameters              |
|----------------|-------------------------|------------------------------------------------|
| Mouse (Female) | Intravenous (1.0 mg/kg) | CL: 4.1 L/h/kg, Vss: 2.7 L/kg,<br>t1/2: 0.82 h |
| Rat (Male)     | Intravenous (0.5 mg/kg) | CL: 7.8 L/h/kg, Vss: 2.2 L/kg,<br>t1/2: 0.54 h |

## **Clinical Development**

BAY1161909 entered a Phase I clinical trial (NCT02138812) to evaluate its safety, tolerability, maximum tolerated dose (MTD), and pharmacokinetics in combination with paclitaxel in patients with advanced solid tumors. The study was an open-label, dose-escalation trial.

#### **Clinical Trial Workflow**





Click to download full resolution via product page

Caption: Phase I clinical trial workflow for BAY1161909 in combination with paclitaxel.

# Experimental Protocols Mps1 Kinase Inhibition Assay (In Vitro)

This assay quantifies the inhibitory activity of BAY1161909 against Mps1 kinase.

- · Reagents and Materials:
  - N-terminally GST-tagged human full-length recombinant Mps1 kinase.



- Biotinylated peptide substrate (e.g., PWDPDDADITEILG).
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
- ATP.
- BAY1161909 dissolved in DMSO.
- 384-well microtiter plates.
- Detection reagents (e.g., HTRF-based).
- Procedure:
  - Add 50 nL of a 100-fold concentrated solution of BAY1161909 in DMSO to the wells of a 384-well plate.
  - 2. Add 2 µL of Mps1 kinase solution in assay buffer to each well.
  - 3. Initiate the kinase reaction by adding 3  $\mu$ L of a solution of ATP and peptide substrate in assay buffer.
  - 4. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
  - 5. Stop the reaction by adding a solution of HTRF detection reagents.
  - 6. Read the plate on a suitable plate reader to determine the level of substrate phosphorylation.
  - 7. Calculate IC50 values using a 4-parameter fit.

## **Cell Proliferation Assay (In Vitro)**

This assay measures the effect of BAY1161909 on the proliferation of cancer cell lines.

- Reagents and Materials:
  - Cancer cell line (e.g., HeLa).



- Cell culture medium and supplements.
- 96-well cell culture plates.
- BAY1161909 dissolved in DMSO.
- Crystal violet staining solution.
- Glutaraldehyde solution.
- Procedure:
  - Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
  - 2. Treat the cells with serial dilutions of BAY1161909.
  - 3. Incubate the plates for a specified period (e.g., 4 days).
  - 4. Fix the cells with glutaraldehyde solution for 15 minutes at room temperature.
  - 5. Wash the plates with water.
  - 6. Stain the cells with crystal violet solution.
  - 7. Wash the plates with water and allow them to dry.
  - 8. Solubilize the stain and measure the absorbance on a plate reader.
  - 9. Calculate IC50 values based on the inhibition of cell growth.[2]

## In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of BAY1161909 in combination with paclitaxel in a mouse xenograft model.





Click to download full resolution via product page

Caption: General workflow for an in vivo xenograft efficacy study.

- · Animals and Tumor Model:
  - Use immunodeficient mice (e.g., nude mice).



- Subcutaneously implant a suitable cancer cell line (e.g., A2780cis).
- Treatment Groups:
  - Vehicle control.
  - BAY1161909 monotherapy (e.g., 2.5 mg/kg, p.o., twice daily for 2 days on/5 days off).[3]
  - Paclitaxel monotherapy (e.g., 24 mg/kg, i.v., once).[3]
  - Combination of BAY1161909 (e.g., 1 mg/kg, p.o., twice daily for 2 days) and paclitaxel (e.g., 24 mg/kg, i.v., once).[3]
- Procedure:
  - 1. Once tumors reach a palpable size, randomize mice into treatment groups.
  - 2. Administer treatments according to the specified doses and schedules.
  - 3. Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
  - 4. Continue treatment for a predefined period or until tumors reach a specified endpoint.
  - 5. Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

## Conclusion

BAY1161909 is a novel, potent, and selective Mps1 kinase inhibitor that has demonstrated significant preclinical anti-tumor activity, particularly in combination with paclitaxel. Its mechanism of action, which involves the abrogation of the spindle assembly checkpoint, represents a promising therapeutic strategy for cancers that are dependent on a functional SAC for their survival. The early clinical data from the Phase I trial will be crucial in determining the future developmental path for BAY1161909. This technical guide provides a comprehensive overview of the discovery and development of this promising anti-cancer agent for the scientific and drug development community.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [The Discovery and Development of BAY1161909: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b8068678#discovery-and-development-of-bay1161909]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





